1-acetyl-2-benzyl-2H-indol-3-one
Overview
Description
1-acetyl-2-benzyl-2H-indol-3-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1-acetyl-2-benzyl-2H-indol-3-one can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with acetylating agents under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the Fischer indole synthesis is a classical method that has been adapted for large-scale production .
Chemical Reactions Analysis
1-acetyl-2-benzyl-2H-indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones, while reduction can yield alcohols .
Scientific Research Applications
This compound has found applications in multiple scientific research areas. In chemistry, it serves as a precursor for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anticancer, and antimicrobial properties . In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-acetyl-2-benzyl-2H-indol-3-one involves its interaction with specific molecular targets and pathways . The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-acetyl-2-benzyl-2H-indol-3-one can be compared with other indole derivatives, such as 1-acetyl-1,2-dihydro-3H-indol-3-one and 1-acetyl-2-methoxy-1,2-dihydro-3H-indol-3-one . While these compounds share a similar core structure, the presence of different substituents imparts unique properties and reactivity . For example, the benzyl group in this compound enhances its lipophilicity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-acetyl-2-benzyl-2H-indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(19)18-15-10-6-5-9-14(15)17(20)16(18)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUYWQACJHZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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